molecular formula C16H11N3O5 B14624922 Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-60-1

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B14624922
CAS No.: 56894-60-1
M. Wt: 325.27 g/mol
InChI Key: XKIYTSLHNPCEJI-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

Scientific Research Applications

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of both the oxadiazole ring and the nitro group, which confer distinct chemical and biological properties

Properties

CAS No.

56894-60-1

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C16H11N3O5/c1-23-16(20)13-8-3-2-7-12(13)15-18-17-14(24-15)10-5-4-6-11(9-10)19(21)22/h2-9H,1H3

InChI Key

XKIYTSLHNPCEJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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